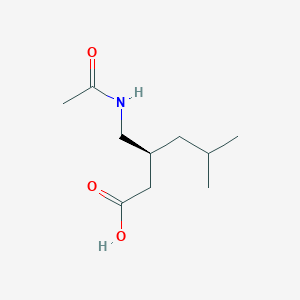
(3S)-3-(acetamidomethyl)-5-methylhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-(acetamidomethyl)-5-methylhexanoic acid, also known as Gabapentin, is a medication widely used to treat epilepsy and neuropathic pain. It was first synthesized in 1975 by Bruce E. Maryanoff and Richard H. Silverman at Northwestern University. Gabapentin is a structural analog of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits the activity of neurons in the brain. Despite its widespread use, the mechanism of action of Gabapentin is not fully understood.
Mécanisme D'action
The exact mechanism of action of (3S)-3-(acetamidomethyl)-5-methylhexanoic acid is not fully understood. It is believed to work by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the release of excitatory neurotransmitters such as glutamate and substance P, which can lead to a reduction in neuronal activity and pain perception.
Biochemical and Physiological Effects:
(3S)-3-(acetamidomethyl)-5-methylhexanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to a reduction in neuronal activity. (3S)-3-(acetamidomethyl)-5-methylhexanoic acid has also been shown to reduce the release of glutamate and substance P, which can lead to a reduction in pain perception. In addition, (3S)-3-(acetamidomethyl)-5-methylhexanoic acid has been shown to have anxiolytic and anticonvulsant effects.
Avantages Et Limitations Des Expériences En Laboratoire
(3S)-3-(acetamidomethyl)-5-methylhexanoic acid has a number of advantages for use in lab experiments. It is a relatively inexpensive drug and is widely available. It has also been extensively studied, so there is a large body of literature available on its use. However, there are also some limitations to the use of (3S)-3-(acetamidomethyl)-5-methylhexanoic acid in lab experiments. It has a relatively short half-life, which can make it difficult to maintain a steady state concentration in the blood. In addition, it can have variable effects depending on the dose and the individual being studied.
Orientations Futures
For research on (3S)-3-(acetamidomethyl)-5-methylhexanoic acid include the development of new analogs, investigation of the mechanism of action, and more studies on the long-term effects of (3S)-3-(acetamidomethyl)-5-methylhexanoic acid use.
Méthodes De Synthèse
(3S)-3-(acetamidomethyl)-5-methylhexanoic acid is synthesized from 1,5-pentanediamine, acetic anhydride, and 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization. The yield of the reaction is typically around 50%.
Applications De Recherche Scientifique
(3S)-3-(acetamidomethyl)-5-methylhexanoic acid has been extensively studied for its use in the treatment of epilepsy and neuropathic pain. It has also been investigated for its potential use in the treatment of anxiety disorders, bipolar disorder, and alcohol withdrawal syndrome. (3S)-3-(acetamidomethyl)-5-methylhexanoic acid has been shown to be effective in reducing the frequency and severity of seizures in patients with epilepsy. It has also been shown to be effective in reducing neuropathic pain in patients with diabetic neuropathy and postherpetic neuralgia.
Propriétés
IUPAC Name |
(3S)-3-(acetamidomethyl)-5-methylhexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-7(2)4-9(5-10(13)14)6-11-8(3)12/h7,9H,4-6H2,1-3H3,(H,11,12)(H,13,14)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFBZFUFUXGFPK-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)CNC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)O)CNC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-(acetamidomethyl)-5-methylhexanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Oxa-12-azadispiro[2.0.54.33]dodecane;hydrochloride](/img/structure/B2990384.png)

![N,3,3-trimethyl-2-[(3-nitropyridin-2-yl)amino]butanamide](/img/structure/B2990387.png)




![N-(4-acetylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2990393.png)
![N-(1-Propan-2-ylpyrazol-3-yl)-N-[(2-propan-2-yl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2990398.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2990401.png)

![N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B2990406.png)